(6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)12-26-15-9-10-16(18(24)11-15)21-20(14(3)22-23-21)17-7-5-6-8-19(17)25-4/h5-11,24H,1,12H2,2-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYNSPYDSLPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions One common approach starts with the preparation of the 2-methoxyphenyl hydrazine derivative, which is then reacted with an appropriate diketone to form the dihydropyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
The compound (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The cyclohexadienone core can be reduced to cyclohexanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. Researchers may explore its efficacy as a drug candidate for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 2-methylprop-2-enoxy group distinguishes it from analogs with benzyloxy (), nitro (), or chlorophenyl () groups. This substituent likely increases lipophilicity (logP) compared to polar groups like nitro or hydroxyl.
Physicochemical Properties
Data from analogous compounds suggest trends in solubility, stability, and spectroscopic behavior:
Melting Points and Stability
- The pyrazol-3-one derivative () exhibits a high melting point (170°C), attributed to strong intermolecular hydrogen bonding from the acetyl and nitro groups.
- Schiff base analogs () with intramolecular N–H⋯O hydrogen bonds (S(6) motif) show enhanced thermal stability . The target compound’s 2-methylprop-2-enoxy group may reduce crystallinity compared to these analogs.
Spectroscopic Signatures
- IR spectra of similar compounds reveal characteristic carbonyl (C=O) stretches near 1700 cm⁻¹ (), consistent with the cyclohexadienone core. The target compound’s dihydropyrazole ring may show C=N stretches ~1500–1600 cm⁻¹.
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolylidene core, followed by coupling with substituted cyclohexadienone and functionalization with methoxyphenyl and methylprop-2-enoxy groups. Key steps include:
- Condensation reactions for pyrazolylidene formation under acidic or basic conditions (e.g., using acetic acid or KOH as catalysts) .
- Cross-coupling (e.g., Suzuki-Miyaura) for attaching the 2-methoxyphenyl group, requiring palladium catalysts and inert atmospheres .
- Etherification for the 2-methylprop-2-enoxy group, optimized via nucleophilic substitution with allyl bromides in aprotic solvents like DMF .
Optimization Tips: - Monitor reaction progress using TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Advanced Question: How can computational modeling predict the compound’s conformational stability and intermolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate ground-state geometries and electron density distributions to identify stable conformers (e.g., E/Z isomerism in the pyrazolylidene moiety) .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation tendencies .
- Docking Studies: Map binding affinities to biological targets (e.g., kinases or receptors) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with the methoxyphenyl group and hydrophobic interactions with the methylprop-2-enoxy chain .
Basic Question: What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
Advanced Question: How can researchers reconcile discrepancies in reported biological activity data across similar compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using analogs (e.g., replacing methoxyphenyl with chlorophenyl) to identify pharmacophores .
- Dose-Response Studies: Test across multiple cell lines (e.g., cancer vs. normal) to isolate target-specific effects.
- Data Normalization: Account for variations in assay conditions (e.g., pH, serum concentration) using reference standards like doxorubicin for cytotoxicity .
Basic Question: What are the key challenges in achieving regioselectivity during synthesis?
Methodological Answer:
- Steric Hindrance: Bulky substituents (e.g., 2-methylprop-2-enoxy) may block nucleophilic attack; use directing groups (e.g., -NO₂) to guide coupling .
- Thermodynamic Control: Optimize temperature (e.g., reflux vs. room temperature) to favor the (6E) isomer over (6Z) .
- Catalyst Selection: Palladium ligands (e.g., XPhos) enhance selectivity in cross-coupling steps .
Advanced Question: How can researchers validate the compound’s drug-likeness and pharmacokinetic properties?
Methodological Answer:
- SwissADME Prediction: Input SMILES to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability .
- In Vitro Assays:
- Caco-2 Permeability: Assess intestinal absorption.
- Microsomal Stability: Test hepatic metabolism using rat liver microsomes .
- In Vivo PK: Measure half-life and clearance rates in rodent models via LC-MS/MS .
Basic Question: What functional groups contribute most to its chemical reactivity?
Methodological Answer:
- Pyrazolylidene Core: Electrophilic at the imine nitrogen; participates in cycloaddition or alkylation .
- Cyclohexadienone: Quinone-like redox activity; undergoes Michael addition or Diels-Alder reactions .
- Allyloxy Group: Susceptible to oxidation (e.g., epoxidation) or radical-mediated cleavage .
Advanced Question: How can hydrogen-bonding networks inferred from crystallography guide formulation strategies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
